Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate
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Overview
Description
Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate typically involves the following steps:
Formation of 4-(prop-2-yn-1-yl)morpholine: This intermediate can be synthesized by reacting morpholine with propargyl bromide in the presence of a base such as potassium carbonate in methanol at 0°C.
Coupling with Ethyl 2-bromoacetate: The 4-(prop-2-yn-1-yl)morpholine is then reacted with ethyl 2-bromoacetate in the presence of a base to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex molecules.
Biological Studies: It can be used to study the effects of morpholine derivatives on biological systems.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the morpholine ring and the alkyne group, which can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-yn-1-yl)morpholine: A precursor in the synthesis of the target compound.
Ethyl 2-bromoacetate: Another precursor used in the synthesis.
Propargylamine: A compound with similar alkyne functionality.
Uniqueness
Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate is unique due to its combination of a morpholine ring, an alkyne group, and an ester functionality, which provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-[(4-prop-2-ynylmorpholine-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-5-14-6-7-17-9-10(14)12(16)13-8-11(15)18-4-2/h1,10H,4-9H2,2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLYIZYQYLAHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1COCCN1CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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